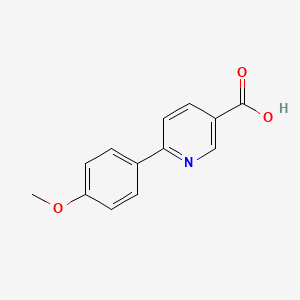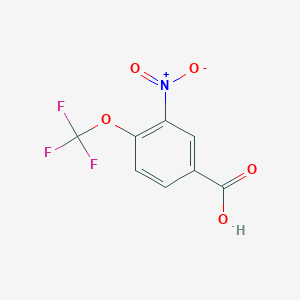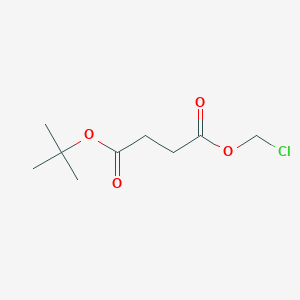![molecular formula C13H19BrO3 B1320779 Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- CAS No. 121537-55-1](/img/structure/B1320779.png)
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is an organic compound with the molecular formula C13H19BrO3. It is a derivative of benzene, where the benzene ring is substituted with a [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl] group. This compound is of interest due to its unique structure, which includes multiple ethoxy linkages and a bromine atom, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a base such as sodium hydroxide. This reaction forms benzyl 2-bromoethyl ether, which is then further reacted with ethylene glycol under acidic conditions to introduce the ethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethoxy-substituted benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Benzene, [[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]methyl]-, etc.
Oxidation: Benzene, [[2-[2-(2-formylethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]methyl]-, etc.
Reduction: Benzene, [[2-[2-(2-ethoxy)ethoxy]ethoxy]methyl]-.
Wissenschaftliche Forschungsanwendungen
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and reactivityThe ethoxy linkages provide flexibility and solubility, making it a useful intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Benzene, [[2-[2-(2-chloroethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-iodoethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]methyl]-
Comparison: Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is unique due to the presence of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine. This makes it a more versatile intermediate for introducing various functional groups. Additionally, the multiple ethoxy linkages provide enhanced solubility and flexibility compared to similar compounds with fewer ethoxy groups .
Eigenschaften
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCMVLZSDVCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601831 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121537-55-1 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
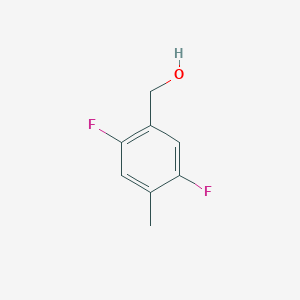
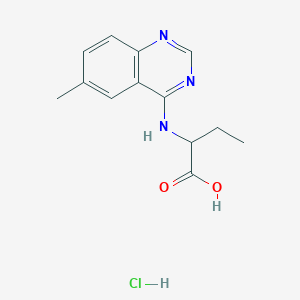
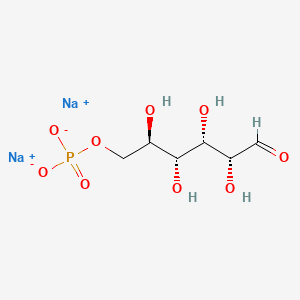

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)



